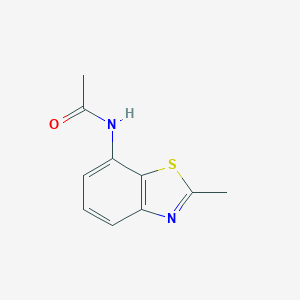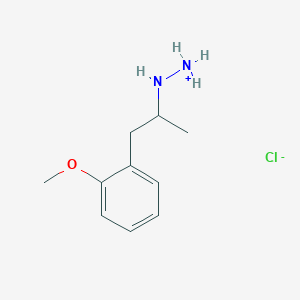
1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride, also known as MEM, is a chemical compound that has been studied extensively for its potential applications in scientific research. MEM is a hydrazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride is not fully understood, but it is thought to involve the inhibition of MAO-B, one of the two isoforms of the enzyme. This inhibition leads to an increase in the levels of neurotransmitters such as dopamine, which can have a range of effects on the brain and body.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride are complex and varied. In addition to its effects on neurotransmitter levels, 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have anti-inflammatory properties, as well as antioxidant and neuroprotective effects. It has also been studied for its potential applications in the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride as a research tool is its potent and selective inhibition of MAO-B. This makes it a valuable tool for studying the role of this enzyme in various physiological and behavioral processes. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are many potential future directions for research on 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride and its applications in scientific research. Some possible areas of focus include further studies of its mechanisms of action, its potential applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's, and its use as a tool for studying the role of neurotransmitters in various physiological and behavioral processes. Additionally, there is a need for further research into the safety and toxicity of 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride, as well as its potential side effects and interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride involves the reaction of o-methoxyphenylacetonitrile with hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The resulting product is then purified through a series of recrystallization steps to yield the final product as a white crystalline powder.
Aplicaciones Científicas De Investigación
1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been studied extensively for its potential applications in scientific research. In particular, it has been shown to be a potent inhibitor of monoamine oxidase (MAO), an enzyme that plays a key role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride can increase the levels of these neurotransmitters in the brain, leading to a variety of physiological and behavioral effects.
Propiedades
Número CAS |
102571-01-7 |
|---|---|
Nombre del producto |
1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride |
Fórmula molecular |
C10H17ClN2O |
Peso molecular |
216.71 g/mol |
Nombre IUPAC |
[1-(2-methoxyphenyl)propan-2-ylamino]azanium;chloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-8(12-11)7-9-5-3-4-6-10(9)13-2;/h3-6,8,12H,7,11H2,1-2H3;1H |
Clave InChI |
IPCMQFBXJUKPBI-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1OC)N[NH3+].[Cl-] |
SMILES canónico |
CC(CC1=CC=CC=C1OC)N[NH3+].[Cl-] |
Sinónimos |
[1-(2-methoxyphenyl)propan-2-ylamino]azanium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



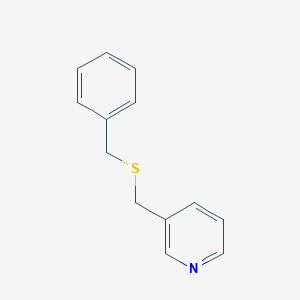
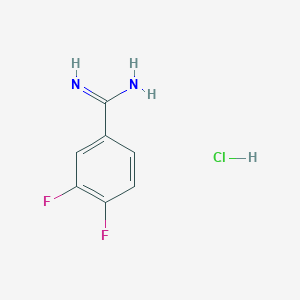
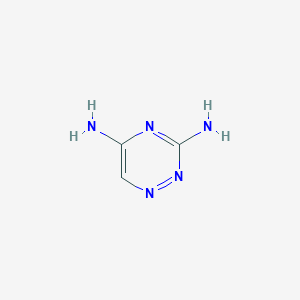
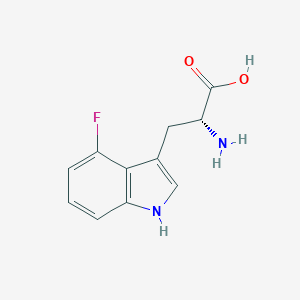
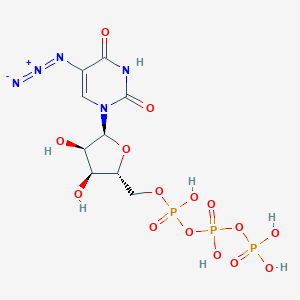
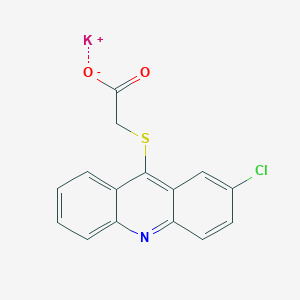
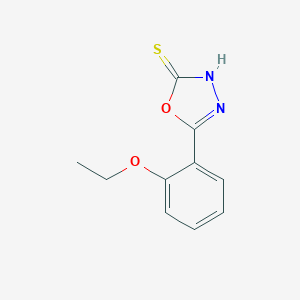
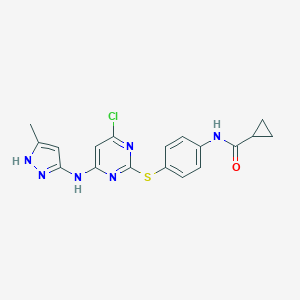
![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)
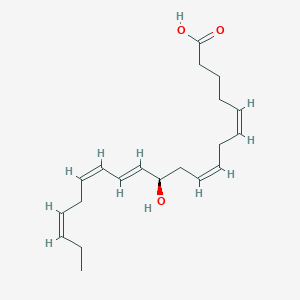
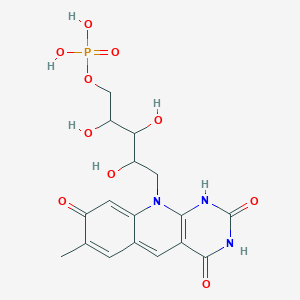
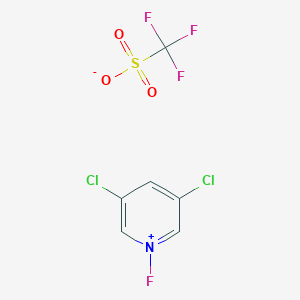
![(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid](/img/structure/B12116.png)
